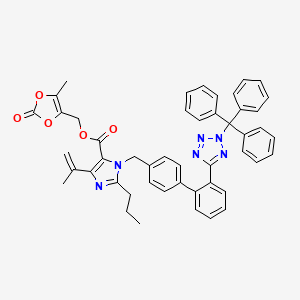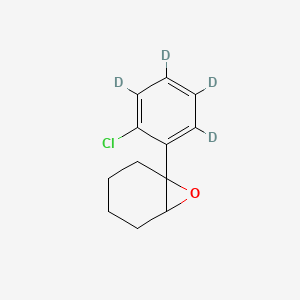
Paroxol Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paroxol Methanesulfonate, also known as (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol Methanesulfonate, is a chemical compound with the molecular formula C14H20FNO3S and a molecular weight of 301.38 g/mol . It is primarily used as an intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor .
Mecanismo De Acción
Target of Action
Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine , a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs that are typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders.
Mode of Action
The methane sulfonate esters of dihydric and polyhydric alcohols, such as this compound, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Pharmacokinetics
Methanesulfonate esters are generally known to have good solubility and stability, which can contribute to their bioavailability
Result of Action
The result of this compound’s action is the production of Paroxetine , an SSRI. SSRIs work by increasing the amount of serotonin, a neurotransmitter, in the brain. This can help to improve mood and reduce feelings of anxiety.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Paroxol Methanesulfonate is synthesized from Methanesulfonyl chloride and (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine . The reaction involves the following steps:
- Dissolve (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine in dry dichloromethane.
- Add triethylamine to the solution and cool it to 0°C.
- Slowly add Methanesulfonyl chloride while stirring the mixture.
- Allow the reaction to proceed for 0.5 hours in an ice bath and then for an additional 1.5 hours at ambient temperature.
- Filter the reaction mixture and wash it with dry dichloromethane.
- Dilute the organic layer with ether and wash it with water.
- Dry the organic layer with magnesium sulfate and concentrate it to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Paroxol Methanesulfonate primarily undergoes substitution reactions. The hydroxyl group in this compound can be methylated to form the methoxy group found in Paroxetine.
Common Reagents and Conditions:
Reaction Conditions: Typically, these reactions are carried out in anhydrous conditions to prevent hydrolysis and ensure high yield.
Major Products: The major product formed from the methylation of this compound is Paroxetine.
Aplicaciones Científicas De Investigación
Paroxol Methanesulfonate has several applications in scientific research:
Neuroscience Research: It is studied for its potential role in modulating neurotransmission, particularly affecting serotonin and glutamate levels in the brain.
Cancer Research: Some studies have explored its antiproliferative effects on cancer cells, suggesting potential in inhibiting the growth of certain cancer cell lines.
Antiparasitic Research: Investigations into its anthelmintic properties have shown effectiveness against certain parasites in animal models.
Comparación Con Compuestos Similares
Paroxetine: A selective serotonin reuptake inhibitor with a methoxy group instead of a hydroxyl group.
Methyl Methanesulfonate: An alkylating agent that acts on DNA by methylating guanine and adenine bases.
Uniqueness: Paroxol Methanesulfonate’s unique structure, featuring a hydroxylmethyl group, makes it a crucial intermediate in the synthesis of Paroxetine. Its ability to modulate neurotransmission and its potential antiproliferative and anthelmintic properties distinguish it from other similar compounds.
Propiedades
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18/h3-6,12,14H,7-10H2,1-2H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEFSUMMZPPOJC-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727792 |
Source


|
| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608521-21-7 |
Source


|
| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)

